

"synthesis pathways for 4-methoxy-N,N-dimethyltryptamine"

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Compound of Interest		
Compound Name:	4-methoxy DMT	
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An In-depth Technical Guide to the Synthesis of 4-methoxy-N,N-dimethyltryptamine

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), a compound of interest to researchers in neurochemistry and pharmacology. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Overview of Synthetic Strategies

4-methoxy-N,N-dimethyltryptamine, also known as O-methylpsilocin, is a tryptamine derivative with a methoxy group at the 4-position of the indole ring.[1][2] Its synthesis can be achieved through several established methods for tryptamine synthesis. The most common and versatile routes include the Speeter-Anthony tryptamine synthesis and adaptations of the Fischer indole synthesis.[1][3] Alternative pathways may utilize indole-3-acetic acid derivatives or involve the N,N-dimethylation of 4-methoxytryptamine.[1]

Key Synthesis Pathways Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a widely cited and robust method for preparing N,N-disubstituted tryptamines.[1][4] This pathway begins with a substituted indole, in this case, 4-methoxyindole. The indole is first reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive intermediate is then treated with dimethylamine to



yield the corresponding amide. The final step involves the reduction of the amide, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to produce the target 4-methoxy-N,N-dimethyltryptamine.[1]

Caption: Speeter-Anthony synthesis of 4-MeO-DMT.

Synthesis from Indole-3-Acetic Acid

Another adaptable method for synthesizing 4-MeO-DMT starts with 4-methoxy-indole-3-acetic acid.[1] In this approach, the carboxylic acid is first converted to a more reactive acid chloride. This intermediate is then reacted with dimethylamine to form the corresponding amide. Subsequent reduction of this amide with a suitable reducing agent yields the final tryptamine product.[1] A patent document describes a similar process for producing N,N-dimethyltryptamine where indole-3-acetic acid is coupled with dimethylamine using EDC and HOBt, followed by reduction.[5]

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